molecular formula C18H16N2OS B2568438 1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea CAS No. 1061741-26-1

1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea

Cat. No.: B2568438
CAS No.: 1061741-26-1
M. Wt: 308.4
InChI Key: HZOJBBKDKOPWII-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea is an organic compound that features a biphenyl group and a furan ring connected through a thiourea linkage

Preparation Methods

The synthesis of 1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of biphenyl-4-yl isothiocyanate with furan-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include automated processes and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl and furan rings can undergo electrophilic aromatic substitution reactions. Typical reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group typically yields sulfinyl or sulfonyl compounds, while reduction leads to amines.

Scientific Research Applications

1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity. The biphenyl and furan rings contribute to the compound’s overall stability and ability to interact with various biomolecules.

Comparison with Similar Compounds

1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea can be compared with other thiourea derivatives such as:

    1-(Phenyl)-3-(furan-2-ylmethyl)thiourea: Similar structure but with a phenyl group instead of a biphenyl group.

    1-(Biphenyl-4-yl)-3-(methyl)thiourea: Similar structure but with a methyl group instead of a furan-2-ylmethyl group.

    1-(Biphenyl-4-yl)-3-(pyridin-2-ylmethyl)thiourea: Similar structure but with a pyridin-2-ylmethyl group instead of a furan-2-ylmethyl group.

The uniqueness of this compound lies in its combination of biphenyl and furan rings, which may impart distinct chemical and biological properties compared to other thiourea derivatives.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(4-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c22-18(19-13-17-7-4-12-21-17)20-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOJBBKDKOPWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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